Home > Products > Screening Compounds P71779 > Lorcainide hydrochloride
Lorcainide hydrochloride - 58934-46-6

Lorcainide hydrochloride

Catalog Number: EVT-273717
CAS Number: 58934-46-6
Molecular Formula: C22H28Cl2N2O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lorcainide hydrochloride (R 15 889) is an antiarrhythmic agent with local anesthetic properties. [ [] ] It is classified as a Class I antiarrhythmic drug, specifically belonging to the IC subclass. [ [] ] In scientific research, Lorcainide hydrochloride serves as a valuable tool for studying cardiac electrophysiology, investigating the mechanisms of arrhythmias, and evaluating new antiarrhythmic therapies.

Diltiazem

Compound Description: Diltiazem is a calcium channel blocker used to treat hypertension and angina. []

N-(4-Chlorophenyl)-N-[1-(1-methyl-ethyl)-4-piperidinyl]benzeneacetamide

Compound Description: This compound represents the base form of lorcainide hydrochloride, lacking the hydrochloride salt. []

Three Principal Metabolites of Lorcainide

Compound Description: While the specific structures of these metabolites are not disclosed in the provided abstracts, they are identified as the principal metabolites of lorcainide in biological samples. [, ]

Overview

Lorcainide hydrochloride is a Class 1c antiarrhythmic agent primarily used to restore normal heart rhythm and conduction in patients with various cardiac conditions, including premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome. Developed by Janssen Pharmaceutica in 1968, it is marketed under the name Remivox. The compound is known for its efficacy in managing arrhythmias by affecting cardiac ion channels, specifically sodium channels.

Source

Lorcainide hydrochloride is synthesized from starting materials such as p-chloroaniline and ethyl 4-oxopiperidine-1-carboxylate through a series of chemical reactions. Its structure and properties have been extensively studied, leading to its classification as an antiarrhythmic medication.

Classification

Lorcainide hydrochloride falls under the category of antiarrhythmic drugs, specifically classified as a Class 1c agent. This classification indicates that it works primarily by blocking sodium channels in cardiac tissues, thus influencing the excitability and conduction velocity of cardiac action potentials.

Synthesis Analysis

Methods

The synthesis of lorcainide hydrochloride involves multiple steps:

  1. Formation of Imine: p-Chloroaniline reacts with ethyl 4-oxopiperidine-1-carboxylate in the presence of tosyl chloride under reflux conditions in toluene.
  2. Reduction: The resulting product undergoes reduction using sodium borohydride in refluxing methanol to yield ethyl 4-(p-chloroanilino)piperidine-1-carboxylate.
  3. Acylation: This intermediate is acylated with phenylacetyl chloride in refluxing benzene to form ethyl 4-[N-(p-chlorophenyl)-N-(phenylacetyl)amino]piperidine-1-carboxylate.
  4. Decarboxylation: The compound is then decarboxylated using hot aqueous hydrobromic acid.
  5. Alkylation: Finally, alkylation occurs with 2-bromopropane and sodium carbonate in refluxing butanol to produce lorcainide hydrochloride .

Technical Details

Molecular Structure Analysis

Structure

Lorcainide hydrochloride has the following molecular formula: C22H27ClN2OC_{22}H_{27}ClN_{2}O with a molar mass of approximately 370.92g/mol370.92\,g/mol. Its structural representation includes a p-chlorophenyl group attached to a piperidine moiety, which is critical for its pharmacological activity.

Data

  • IUPAC Name: Acetamide, N-(4-chlorophenyl)-N-(1-(1-methylethyl)-4-piperidinyl)-, monohydrochloride
  • CAS Number: 58934-46-6
  • PubChem CID: 42884
  • Chemical Structure: The compound features multiple functional groups that contribute to its activity as an antiarrhythmic agent .
Chemical Reactions Analysis

Lorcainide hydrochloride participates in various chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: The reduction of imines using sodium borohydride is a key step in its synthesis.
  2. Acid-Base Reactions: Decarboxylation involves the use of hydrobromic acid, demonstrating typical acid-base chemistry.
  3. Alkylation Reactions: The final alkylation step showcases nucleophilic substitution mechanisms common in organic synthesis .

These reactions illustrate the compound's synthetic versatility and highlight its potential for further modifications.

Mechanism of Action

Lorcainide hydrochloride exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes. This action leads to:

  • Inhibition of Sodium Influx: By binding to open sodium channels, lorcainide reduces the influx of sodium ions during depolarization, slowing down conduction velocity.
  • Prolonged Action Potential Duration: The drug's slow dissociation from these channels prolongs the action potential duration and increases refractory periods within cardiac tissues.
  • Effects on Electrocardiogram Intervals: Lorcainide administration results in prolonged PR, QRS, and QT intervals on an electrocardiogram, indicative of its antiarrhythmic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lorcainide hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, facilitating its formulation for clinical use.

Chemical Properties

  • Stability: Lorcainide hydrochloride exhibits good stability under standard storage conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data or Analyses

Pharmacokinetic studies indicate that lorcainide has an elimination half-life ranging from approximately 8.98.9 hours to 6666 hours depending on patient conditions such as cardiac disease .

Applications

Lorcainide hydrochloride is utilized in clinical settings primarily for:

  • Management of Arrhythmias: It is effective in treating various types of cardiac arrhythmias by restoring normal rhythm and conduction.
  • Research Applications: As a model compound for studying sodium channel blockers and their effects on cardiac physiology.

The compound's unique properties make it valuable both therapeutically and as a subject for scientific investigation into antiarrhythmic mechanisms .

Pharmacological Classification and Mechanism of Action

Role as a Class IC Antiarrhythmic Agent in the Vaughan-Williams System

Lorcainide hydrochloride is classified as a Class IC antiarrhythmic agent within the Vaughan-Williams system. This classification denotes potent inhibition of cardiac voltage-gated sodium (Na+) channels, characterized by:

  • Strong depression of Phase 0 depolarization (reduced Vmax).
  • Minimal effect on action potential duration or cardiac repolarization phases [3] [6].
  • Pronounced slowing of conduction velocity in atrial, ventricular, and Purkinje tissues, evidenced by prolonged P-wave, PR interval, and QRS duration on electrocardiograms (ECG) [3] [8].

Class IC agents like lorcainide are reserved for refractory ventricular tachyarrhythmias or supraventricular arrhythmias in structurally normal hearts due to proarrhythmic risks in ischemic cardiomyopathy, as highlighted by the CAST trial [7].

Table 1: Vaughan-Williams Class I Antiarrhythmic Subclassification

SubclassVmax DepressionAction Potential DurationConduction VelocityRepresentative Agents
Class IAModerate ↑Prolonged ↑Moderate ↓Quinidine, Procainamide
Class IBMild ↑Shortened ↓Minimal ↓Lidocaine, Mexiletine
Class ICMarked ↑↑No change ↔Marked ↓↓Lorcainide, Flecainide

Voltage-Gated Sodium Channel Blockade: Molecular Interactions and Kinetics

Lorcainide exerts its primary antiarrhythmic effect via voltage- and frequency-dependent blockade of cardiac Na+ channels (Nav1.5):

  • State-Specific Binding: Preferentially binds to inactivated or open sodium channels during depolarization (Phase 0), stabilizing the inactivated state and delaying channel recovery [3] [7].
  • Use-Dependence: Blockade intensifies at rapid heart rates due to cumulative channel binding during tachycardia, enhancing efficacy in arrhythmia suppression [7].
  • Additional Targets:
  • Inhibits cardiac Na+/K+ ATPase at the ouabain-binding site (IC50 = 33.5–34 μM), potentially contributing to antiarrhythmic effects [2] [5].
  • Demonstrates neuroprotective effects in hypoxic neurons via Na+ channel blockade, though clinically irrelevant [2].

Table 2: Sodium Channel Blockade Kinetics of Lorcainide

PropertyLorcainide EffectPhysiological Implication
Voltage DependenceEnhanced block at depolarized potentialsGreater efficacy in ischemic/damaged tissue
Frequency DependenceIncreased block at high pacing ratesSelective suppression of tachyarrhythmias
Recovery KineticsSlow dissociation from inactivated channelsPersistent conduction slowing post-arrhythmia

Modulation of Cardiac Action Potential Parameters: Effects on Phase 0 Depolarization and Conduction Velocity

Lorcainide alters cardiac electrophysiology through targeted actions on myocardial action potentials:

  • Phase 0 Depolarization (Vmax): Reduces the maximum upstroke velocity by 20–40% at therapeutic concentrations, directly impairing Na+ influx [3] [5].
  • Conduction Velocity: Slows intra-atrial, AV nodal, and intraventricular conduction, increasing ECG intervals (QRS widening >20% indicates therapeutic effect) [3] [8].
  • Refractoriness: Prolongs effective refractory period (ERP) without significantly altering repolarization (QT interval), disrupting re-entrant circuit maintenance [3].
  • Experimental Efficacy: Suppresses arrhythmias induced by ouabain, aconitine, and post-infarction models by elevating ventricular fibrillation thresholds [3] [5].

Table 3: Electrophysiological Effects of Lorcainide on Cardiac Tissues

Tissue/ParameterEffect of LorcainideClinical Manifestation
Atrial Muscle↓ Conduction velocitySuppression of atrial fibrillation
AV Node↑ Functional refractory periodReduced ventricular rate in AF
Purkinje Fibers↓ Automaticity, ↓ VmaxSuppression of ventricular ectopy
Ventricular Muscle↓ Vmax, ↑ ERPTermination of re-entrant VT

Comparative Analysis with Lidocaine: Differential Sodium Channel Binding Affinities

Lorcainide and lidocaine share Na+ channel blocking properties but exhibit critical pharmacological differences:

  • Binding Kinetics:
  • Lorcainide: Slow dissociation kinetics, leading to prolonged channel blockade and cumulative effect with repeated dosing.
  • Lidocaine: Rapid association/dissociation, producing transient block effective only at high heart rates [9] [10].
  • Use-Dependence: Lorcainide’s effect amplifies substantially during tachycardia (>150 bpm), whereas lidocaine requires extremely rapid rates for equivalent blockade [5] [9].
  • Bioavailability: Lorcainide has high oral bioavailability and an active metabolite (norlorcainide), enabling chronic oral therapy. Lidocaine undergoes ~70% first-pass metabolism, limiting use to IV administration [9] [10].
  • Tissue Specificity: Lidocaine preferentially blocks inactivated channels in ischemic tissue (pH-dependent), while lorcainide exerts robust effects in both healthy and depolarized myocardium [3] [9].

Table 4: Lorcainide vs. Lidocaine: Pharmacological Contrast

PropertyLorcainideLidocaine
Vaughan-Williams ClassICIB
Oral BioavailabilityHigh (active metabolite)Low (primarily IV use)
Sodium Channel RecoverySlow (τ >10 sec)Fast (τ <1 sec)
ECG EffectsMarked QRS wideningMinimal QRS changes
Use-DependencePronouncedModerate

Properties

CAS Number

58934-46-6

Product Name

Lorcainide hydrochloride

IUPAC Name

N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride

Molecular Formula

C22H28Cl2N2O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C22H27ClN2O.ClH/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18;/h3-11,17,21H,12-16H2,1-2H3;1H

InChI Key

FSFSWNBDCJVFGI-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl

Solubility

Soluble in DMSO

Synonyms

4'-chloro-N-(1-isopropyl-4-piperidyl)-2-phenylacetanilide
lorcainid
lorcainide
lorcainide monohydrochloride
R 15889
R15889
Ro 13-1042

Canonical SMILES

CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.